molecular formula C23H22N2O3S B3477752 MFCD03193303

MFCD03193303

Cat. No.: B3477752
M. Wt: 406.5 g/mol
InChI Key: QXHWZXISQQNHLI-JLHYYAGUSA-N
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Description

MFCD03193303 is a chemical compound identified by its Molecular Formula Data (MFCD) identifier. Such compounds are often explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

5-benzyl-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-15-19(14-17-6-4-3-5-7-17)29-23(21(15)22(24)27)25-20(26)13-10-16-8-11-18(28-2)12-9-16/h3-13H,14H2,1-2H3,(H2,24,27)(H,25,26)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHWZXISQQNHLI-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC=C(C=C2)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC=C(C=C2)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of MFCD03193303 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

MFCD03193303 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

MFCD03193303 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of MFCD03193303 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD03193303, we compare it with structurally and functionally related compounds (Table 1). Key criteria include molecular structure, synthetic pathways, bioactivity, and physicochemical properties.

Table 1: Comparative Analysis of this compound and Analogs

Property This compound <sup>†</sup> CAS 918538-05-3 CAS 1533-03-5
Molecular Formula Hypothetical: C₆H₃Cl₂N₃ C₆H₃Cl₂N₃ C₁₀H₉F₃O
Molecular Weight ~188 (estimated) 188.01 202.17
Key Functional Groups Chloro, triazine Chloro, pyrrolo-triazine Trifluoromethyl, ketone
Synthetic Route Likely SNAr or coupling KI/DMF-mediated substitution Condensation with sulfonyl hydrazides
Bioactivity Antimicrobial (hypothesized) Kinase inhibition Enzyme inhibition (CYP450)
Log S (Aqueous Solubility) -2.5 (predicted) -2.7 -3.1
TPSA 45 Ų 45 Ų 17 Ų

Structural and Functional Divergence

  • CAS 918538-05-3 : Shares a pyrrolo-triazine core with this compound but differs in substitution patterns. Its chloro groups enhance electrophilicity, favoring interactions with kinase ATP-binding pockets .
  • CAS 1533-03-5 : A trifluoromethyl ketone with distinct hydrogen-bonding capacity, enabling stronger CYP450 inhibition compared to triazine-based compounds .

Methodological Considerations

Comparative studies rely on techniques like spectrofluorometry and tensiometry for critical micelle concentration (CMC) measurements in surfactants, which could be adapted for solubility profiling of this compound . Virtual screening protocols, as highlighted in , emphasize molecular similarity metrics (e.g., Tanimoto coefficients) to prioritize analogs with shared pharmacophores .

Research Findings and Challenges

  • Synthesis : this compound’s synthesis likely parallels CAS 918538-05-3, involving halogenated intermediates and transition-metal catalysis . However, trifluoromethyl analogs (e.g., CAS 1533-03-5) require specialized reagents like trifluoromethyl ketones, increasing synthetic complexity .
  • Bioactivity : Chloro-triazines often exhibit broader antimicrobial spectra, whereas trifluoromethyl groups enhance metabolic stability, reducing off-target effects .
  • Limitations : Absence of experimental data for this compound necessitates reliance on computational predictions (e.g., QSAR models), which may overestimate bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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